molecular formula C15H18N4O2S B5154930 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B5154930
M. Wt: 318.4 g/mol
InChI Key: FTXYVEQDZNEATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-22394 and has been synthesized for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is not fully understood. However, it is believed to modulate the activity of ion channels by binding to specific sites on the channel protein. This binding alters the conformation of the channel, leading to changes in ion flux and cellular physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide are diverse and depend on the specific ion channel that it modulates. For example, this compound has been shown to enhance the activity of the NMDA receptor, leading to increased calcium influx and neuronal excitability. It has also been shown to modulate the activity of TRP channels, leading to changes in cellular calcium signaling and pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments is its specificity for ion channels. This compound has been shown to selectively modulate the activity of specific ion channels, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. One area of research is the development of more specific and potent analogs of this compound that can be used to study ion channels with greater precision. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease states, such as chronic pain and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology.

Synthesis Methods

The synthesis of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound was first reported by researchers at Pfizer in 1994. The process involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-(1-pyrrolidinyl)-3-pyridazinylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with an acid to obtain the final product.

Scientific Research Applications

2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a pharmacological tool to study the role of ion channels in cellular physiology. This compound has been shown to modulate the activity of various ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels.

properties

IUPAC Name

2-methyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-4-5-12(10-14(11)22(16,20)21)13-6-7-15(18-17-13)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXYVEQDZNEATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide

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